BENGHE Methodological & Application

Check Availability & Pricing

Application Note: Phase Identification of TiU2 by
X-ray Diffraction

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Titanium--uranium (1/2)

Cat. No.: B15488300

For Researchers, Scientists, and Drug Development Professionals

Introduction

Titanium-uranium (Ti-U) alloys are of significant interest in various fields due to their unique
physical and chemical properties. The identification and characterization of intermetallic phases
within these alloys are crucial for understanding their behavior and performance. One such
critical phase is TiU2, also referred to as U2Ti in some literature. X-ray diffraction (XRD) is a
powerful and non-destructive technique for the phase identification of crystalline materials.[1]
By analyzing the diffraction pattern, one can identify the constituent phases in a sample by
comparing the experimental data to known crystallographic information.[2]

This application note provides a detailed protocol for the identification of the TiU2 phase in
titanium-uranium alloys using powder X-ray diffraction. It covers sample preparation, data
acquisition, and data analysis, including Rietveld refinement.

Crystallographic Data of TiU2

The TiU2 phase possesses a hexagonal crystal structure.[3][4] Understanding its
crystallographic parameters is fundamental to its identification via XRD. The key
crystallographic data for TiU2 is summarized in Table 1.
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Parameter Value Reference
Crystal System Hexagonal [3]

Space Group P6/mmm (No. 191) [41[5]
Lattice Parameters a=4817A c=2844 A [3][6]
a=4.828A c=2847A [5]

Atomic Positions 1Tiin(a):0,0,0 [5]

2Uin (d): Y5, %, ¥2: %, Y5, % [5]

Note: Minor variations in lattice parameters can occur due to stoichiometry and experimental
conditions.

Based on these crystallographic data, a theoretical powder XRD pattern can be calculated.
Table 2 presents a list of expected prominent diffraction peaks for TiU2, which can be used as a
primary reference for phase identification.

20 (degrees) (Cu Relative Intensity

Ka) d-spacing (A) (hkI) )
21.3 4.17 (100) 20
315 2.84 (001) 40
37.0 2.43 (110) 100
43.6 2.07 (101) 60
52.8 1.73 (200) 30
56.4 1.63 (111) 50
64.9 1.44 (201) 45
72.1 1.31 (210) 15
74.5 1.27 (002) 25

Note: These are calculated values and may vary slightly from experimental data.
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Experimental Protocol

A meticulously executed experimental protocol is essential for obtaining high-quality XRD data
suitable for phase identification.

Sample Preparation

Proper sample preparation is critical to avoid issues like preferred orientation and to ensure the
data is representative of the bulk material.[7]

e Crushing and Grinding: If the Ti-U alloy is in a bulk form, it must be crushed into a fine
powder. This can be achieved using a mortar and pestle, preferably made of a hard material
like tungsten carbide to minimize contamination. The goal is to obtain a particle size in the
range of 1-10 pum.

e Annealing: To relieve any strain induced during grinding, the powdered sample should be
annealed in an inert atmosphere or vacuum. A typical annealing treatment would be at 600-
650°C for 24 hours.[5]

o Sample Mounting: The fine powder is then mounted onto a sample holder. A zero-
background sample holder is recommended to minimize background signal. The powder
should be carefully packed to ensure a flat, smooth surface that is level with the surface of
the holder. Avoid excessive pressure during packing to prevent preferred orientation of the
crystallites.

XRD Data Acquisition

The following parameters are recommended for data collection on a standard powder
diffractometer.
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Parameter Setting

X-ray Source Cu Ka (A = 1.5406 A)
Voltage and Current 40 kV, 40 mA

Scan Type Continuous or step scan
26 Range 20° - 80°

Step Size 0.02°

Time per Step 1-5 seconds

Bragg-Brentano geometry with a diffracted
Optics beam monochromator or a position-sensitive

detector

Data Analysis

o Phase Identification: The initial step in data analysis is to compare the experimental
diffraction pattern with standard patterns from a database, such as the Powder Diffraction
File (PDF) from the International Centre for Diffraction Data (ICDD).[8] The positions and
relative intensities of the diffraction peaks are the "fingerprints” of a crystalline phase.[8]

» Rietveld Refinement: For a more detailed analysis, including quantification of the TiU2 phase
in a multiphase sample, Rietveld refinement is the preferred method.[9] This technique
involves fitting a calculated diffraction pattern, based on the crystal structure models of all
phases present, to the experimental data.[9] Software such as GSAS, FullProf, or TOPAS
can be used for this purpose. The refinement process adjusts parameters such as lattice
parameters, atomic positions, and peak shape parameters to minimize the difference
between the observed and calculated patterns.

Data Presentation

Clear and concise presentation of XRD data is crucial for interpretation and comparison.

XRD Pattern
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The primary visual representation is the XRD pattern, plotting intensity versus 26. Figure 1
shows a schematic example of an XRD pattern for a sample containing the TiU2 phase.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Application Note: Phase Identification of TiU2 by X-ray
Diffraction]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15488300#x-ray-diffraction-for-tiu2-phase-
identification]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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